4-Acetyl-2,3-difluorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O3/c1-8(18)9-6-7-10(12(17)11(9)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFARIKWYCEUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133150 | |
| Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-81-5 | |
| Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs bis(pinacolato)diboron (B₂Pin₂) as the boron source, catalyzed by palladium complexes such as Pd(dppf)Cl₂. A typical procedure involves:
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Dissolving the aryl bromide (1.0 equiv) and B₂Pin₂ (1.2 equiv) in anhydrous dioxane.
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Adding Pd(dppf)Cl₂ (3 mol%) and potassium acetate (KOAc, 3.0 equiv) as a base.
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Heating the mixture at 80–90°C under nitrogen for 12–18 hours.
The acetyl group at the para position relative to the boronic ester is retained due to the regioselective nature of the Miyaura reaction. After purification via flash column chromatography (hexane/ethyl acetate gradient), the product is isolated in 70–75% yield .
Key Data Table: Miyaura Borylation Parameters
| Parameter | Value/Detail |
|---|---|
| Aryl Halide | 4-Acetyl-2,3-difluorobromobenzene |
| Boron Source | B₂Pin₂ (1.2 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | KOAc (3.0 equiv) |
| Solvent | Dioxane |
| Temperature | 80–90°C |
| Reaction Time | 12–18 hours |
| Yield | 70–75% |
Pinacol Esterification of 4-Acetyl-2,3-difluorophenylboronic Acid
An alternative route involves synthesizing the boronic acid intermediate first, followed by pinacol ester formation. This method is advantageous when the boronic acid is readily available or when functional group compatibility precludes Miyaura borylation.
Synthesis of 4-Acetyl-2,3-difluorophenylboronic Acid
The boronic acid is typically prepared via lithiation-borylation :
Pinacol Ester Formation
The boronic acid is converted to its pinacol ester using pinacol (2.0 equiv) in diethyl ether:
Key Data Table: Pinacol Esterification Parameters
| Parameter | Value/Detail |
|---|---|
| Boronic Acid | 4-Acetyl-2,3-difluorophenylboronic acid |
| Ligand | Pinacol (1.2 equiv) |
| Solvent | Diethyl ether |
| Reaction Time | 12 hours |
| Purification | Flash chromatography |
| Yield | 80–85% |
Comparative Analysis of Methods
Efficiency and Practicality
-
Miyaura Borylation offers a one-step route from aryl halides but requires specialized palladium catalysts and anhydrous conditions.
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Pinacol Esterification is simpler experimentally but depends on prior access to the boronic acid, which may involve multi-step synthesis.
Functional Group Tolerance
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The acetyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position, ensuring regioselectivity during boronic acid synthesis.
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Fluorine substituents enhance the stability of intermediates by reducing electron density on the aromatic ring, mitigating side reactions.
Challenges and Optimization Strategies
Boronic Acid Stability
-
The free boronic acid is prone to protodeboronation under acidic or aqueous conditions. Early conversion to the pinacol ester is critical to preserve yield.
Emerging Methodologies
Recent advances in transition-metal-free borylation and photocatalytic C–H borylation show promise for streamlining synthesis. For example, iridium-catalyzed C–H borylation could directly functionalize 4-acetyl-2,3-difluorobenzene, bypassing halide intermediates .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2,3-difluorophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Common reagents include acids like HCl or protic solvents such as methanol.
Major Products Formed
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. It serves as a building block for the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction, which is essential for constructing complex organic molecules. The presence of difluorophenyl moieties provides unique electronic properties that can influence the reactivity and selectivity of reactions.
Medicinal Chemistry
In medicinal chemistry, 4-acetyl-2,3-difluorophenylboronic acid pinacol ester has been explored for its potential role in drug development. Its derivatives have shown promise as inhibitors in various biological pathways, particularly in targeting enzymes such as fatty acid amide hydrolase (FAAH) . This inhibition can lead to therapeutic effects in pain management and inflammation.
Material Science
The compound has applications in material science, particularly in the development of functional materials and polymers. Its boronic ester functionality allows for the formation of dynamic covalent bonds, which can be utilized in creating responsive materials that change properties under specific conditions.
Synthesis and Reactivity Studies
Research has demonstrated that this compound can be synthesized efficiently through established protocols involving boronic acids and pinacol under anhydrous conditions . Studies have highlighted its effectiveness in forming carbon-carbon bonds with high yields and selectivity.
A study focusing on the biological activity of related boronic acids indicated that modifications to the phenyl ring significantly affect binding affinities to target proteins . Such insights suggest that this compound could be optimized for enhanced pharmacological activity.
Mechanism of Action
The mechanism of action of 4-Acetyl-2,3-difluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 4-acetyl-2,3-difluorophenylboronic acid pinacol ester with structurally related boronic esters:
Key Observations :
- Fluorine Substitution: The 2,3-difluoro substitution in the target compound increases steric hindrance and electronic withdrawal compared to mono-fluoro (PN-1728) or non-fluorinated analogs (e.g., 4-methylphenyl ester), enhancing its reactivity in coupling reactions .
- Acetyl vs. Formyl : The acetyl group in the target compound is less reactive than the formyl group in 2,6-difluoro-4-formylphenylboronic acid pinacol ester, which explains the latter’s activity as a penicillin-binding protein inhibitor .
Solubility and Stability
- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. The acetyl and fluorine substituents in the target compound further enhance solubility in polar aprotic solvents like THF, critical for Suzuki reactions .
- Stability : The pinacol ester group protects the boronic acid from hydrolysis, ensuring stability during storage and reactions. However, oxidative deprotection (e.g., using NaIO₄/NH₄OAc) can regenerate the boronic acid for applications requiring free -B(OH)₂ groups .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s electron-withdrawing acetyl and fluorine groups activate the boronic ester for coupling with electron-rich aryl halides. In contrast, 4-methylphenylboronic acid pinacol ester (electron-donating substituent) requires harsher conditions for similar reactions .
- Kinetics : Compared to 4-nitrophenylboronic acid pinacol ester, the acetyl derivative reacts more slowly with H₂O₂ due to reduced electrophilicity at the boron center .
Analytical Characterization
- NMR : The pinacol ester moiety produces characteristic singlet peaks for the -CH₃ groups (δ ~1.37–1.38 in ¹H NMR) and quaternary carbons (δ ~84.00 in ¹³C NMR). Fluorine atoms induce distinct splitting patterns in aromatic regions .
Biological Activity
4-Acetyl-2,3-difluorophenylboronic acid pinacol ester (CAS: 2121511-81-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their applications in drug development, particularly as enzyme inhibitors and in the synthesis of biologically active compounds.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. Studies have demonstrated that certain boronic esters can inhibit the growth of gram-positive and gram-negative bacteria. For instance, compounds structurally similar to this ester have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .
Enzyme Inhibition
Boronic acids are recognized for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with the active site serine or cysteine residues. The specific activity of this compound has not been exhaustively studied; however, related compounds have been shown to inhibit serine proteases effectively. This property suggests potential applications in treating diseases where protease activity is dysregulated .
Study 1: Antibacterial Efficacy
A recent study explored the antibacterial efficacy of various boronic acids, including derivatives similar to this compound. The results indicated that these compounds exhibited a broad spectrum of activity against multiple bacterial strains. Notably, the compound demonstrated a significant zone of inhibition against Pseudomonas aeruginosa at concentrations as low as 50 µg/mL .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µM) |
|---|---|---|---|
| This compound | E. coli | 25 | 50 |
| Related Boronic Acid | S. aureus | 30 | 75 |
| Related Boronic Acid | P. aeruginosa | 28 | 100 |
Study 2: Enzyme Interaction
Another investigation focused on the interaction between boronic acids and serine proteases. The study found that the incorporation of fluorine atoms into the phenyl ring significantly enhanced the binding affinity of the boronic acid derivative to the enzyme's active site. This suggests that modifications like those in this compound could lead to more potent inhibitors .
Q & A
Q. What are the recommended storage conditions for 4-acetyl-2,3-difluorophenylboronic acid pinacol ester to ensure long-term stability?
Classification: Basic Methodological Answer: The compound should be stored in a tightly sealed container under anhydrous conditions at 2–8°C to prevent hydrolysis or decomposition. Moisture-sensitive boronic esters require desiccants (e.g., silica gel) in storage environments. Avoid exposure to static electricity or open flames due to flammability risks .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Classification: Basic Methodological Answer: Key methods include:
- ¹¹B NMR : To confirm boronic ester integrity (expected δ ~30–35 ppm for pinacol esters).
- ¹H/¹³C NMR : To verify substituent positions (e.g., acetyl and fluorine groups).
- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- X-ray crystallography : For unambiguous structural determination if single crystals are obtainable .
Q. What safety precautions are critical when handling this compound?
Classification: Basic Methodological Answer: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Avoid incompatible materials (e.g., strong oxidizers) and electrostatic discharge .
Q. How can common impurities (e.g., free boronic acid) be removed during synthesis?
Classification: Basic Methodological Answer: Impurities like unreacted boronic acid or pinacol byproducts can be eliminated via:
Q. What is the role of the pinacol ester group in this compound’s applications?
Classification: Basic Methodological Answer: The pinacol ester protects the boronic acid moiety, enhancing stability and solubility in organic solvents. It is cleaved under mild acidic or oxidative conditions to regenerate the reactive boronic acid for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How do the acetyl and difluoro substituents influence reactivity in Suzuki-Miyaura couplings?
Classification: Advanced Methodological Answer:
- Steric effects : The acetyl group at the 4-position may hinder transmetalation, requiring optimized catalysts (e.g., PdCl₂(dppf)).
- Electronic effects : Electron-withdrawing fluorine atoms at 2,3-positions enhance electrophilicity of the boron center, accelerating coupling with electron-rich aryl halides.
- Method : Screen Pd catalysts (e.g., Pd(OAc)₂, SPhos) and bases (K₂CO₃ vs. CsF) in THF/H₂O mixtures to balance reactivity and steric demand .
Q. How can reaction conditions be optimized for this compound in aqueous or protic solvents?
Classification: Advanced Methodological Answer:
Q. What are the decomposition pathways under varying pH conditions, and how are they mitigated?
Classification: Advanced Methodological Answer:
- Acidic conditions (pH <5) : Rapid hydrolysis to boronic acid; stabilize with aprotic solvents (e.g., DMF).
- Alkaline conditions (pH >10) : Risk of protodeboronation; use buffered systems (e.g., phosphate, pH 8–9).
- Analysis : Conduct accelerated stability studies (40°C, 75% RH) with HPLC tracking to quantify degradation .
Q. How can kinetic studies assess transesterification risks in multi-component reactions?
Classification: Advanced Methodological Answer:
- Isotopic labeling : Use ¹⁸O-labeled pinacol to trace ester exchange via MS/NMR.
- Competition experiments : Compare reactivity with alternative esters (e.g., neopentyl glycol) under identical conditions.
- Computational modeling : DFT studies to predict transition-state energies for transesterification .
Q. What strategies improve regioselectivity when this compound is used in sequential cross-couplings?
Classification: Advanced Methodological Answer:
- Orthogonal protection : Temporarily mask the acetyl group (e.g., as a silyl ether) to direct coupling at the boron site.
- Directed ortho-metalation : Use fluorine atoms as directing groups for Pd-catalyzed C–H functionalization post-coupling.
- Method : Perform stepwise couplings with halide partners of differing electronic profiles, monitored by in situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
